2-Ethylhexyl diphenyl phosphite

Descripción general

Descripción

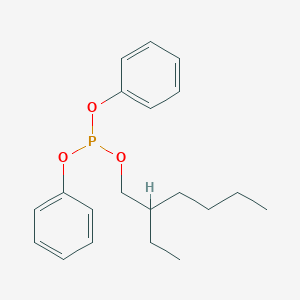

2-Ethylhexyl diphenyl phosphite is an organophosphorus compound with the molecular formula C20H27O3P. It is a clear, colorless liquid that is practically insoluble in water. This compound is primarily used as an antioxidant and stabilizer in various industrial applications, including plastics and polymers .

Métodos De Preparación

2-Ethylhexyl diphenyl phosphite can be synthesized through a two-step process involving the reaction of phosphorus oxychloride with 2-ethylhexanol, followed by the reaction with sodium phenolate . The reaction conditions typically involve maintaining low temperatures during the addition of phosphorus oxychloride to control the reaction rate and prevent side reactions. The industrial production of this compound involves similar steps but on a larger scale, ensuring high purity and yield .

Análisis De Reacciones Químicas

2-Ethylhexyl diphenyl phosphite undergoes various chemical reactions, including oxidation, hydrolysis, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and hydrolyzing agents like water. The major products formed from these reactions include diphenyl phosphate and 2-ethylhexanol .

Aplicaciones Científicas De Investigación

Industrial Applications

1. Plastics and Polymers

- Function : Acts as an antioxidant and stabilizer, enhancing thermal stability during processing.

- Use Cases : Commonly incorporated into flexible polyvinyl chloride, polyurethanes, and styrene-butadiene rubber .

- Benefits : Prevents oxidative degradation, thereby prolonging the lifespan of plastic products.

2. Flame Retardants

- Function : Used in the production of flame-retardant materials.

- Application Areas : Wire and cable insulation, automotive interiors, furniture upholstery .

- Impact : Reduces flammability of materials, contributing to safety standards in various industries.

Biological Research Applications

Research into the biological effects of 2-ethylhexyl diphenyl phosphite has highlighted several critical areas:

1. Toxicology Studies

- Investigations have shown that exposure to this compound can lead to neuroinflammation and behavioral changes in animal models. For instance, studies on mice indicated significant increases in inflammatory markers following exposure to this compound .

2. Biotransformation Studies

- The compound undergoes metabolic processes in living organisms, which is significant for understanding its environmental impact and potential health risks. Metabolites such as diphenyl phosphate have been identified as key products during metabolism .

Environmental Impact

The environmental presence of this compound raises concerns due to its widespread use and potential for release into ecosystems:

- Detection : This compound has been found in house dust, air samples, and even human urine, indicating its pervasive nature .

- Degradation Products : Primary degradants include bis(2-ethylhexyl) phosphate and diphenyl phosphate, which are expected to be biodegradable but may still pose risks to health and the environment .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Ethylhexyl diphenyl phosphite involves its interaction with free radicals, preventing oxidative degradation of materials. It acts as a secondary antioxidant, working in conjunction with primary antioxidants to enhance the stability of polymers and plastics. The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby protecting the material from oxidative damage .

Comparación Con Compuestos Similares

2-Ethylhexyl diphenyl phosphite is similar to other organophosphorus compounds such as tris(2-ethylhexyl) phosphate and diphenyl phosphate. it is unique in its dual role as both an antioxidant and a stabilizer, making it particularly valuable in applications requiring long-term stability and resistance to degradation . Other similar compounds include:

Tris(2-ethylhexyl) phosphate: Primarily used as a plasticizer and flame retardant.

Diphenyl phosphate: Used as a flame retardant and plasticizer but lacks the antioxidant properties of this compound.

Actividad Biológica

2-Ethylhexyl diphenyl phosphite (EHDPP), a member of the alkyl aryl phosphites group, has garnered attention due to its biological activity and potential health effects. This article explores the compound's biological properties, toxicological data, and relevant research findings.

- Chemical Formula : CHOP

- Molecular Weight : 346.4 g/mol

- CAS Number : 15647-08-2

Acute Toxicity

Studies indicate that EHDPP exhibits low acute toxicity. In oral toxicity tests on Sprague Dawley rats, the median lethal dose (LD50) was reported to be greater than 15,800 mg/kg body weight, with sub-lethal effects including diarrhea and lethargy observed at lower doses . Dermal exposure studies on rabbits also indicated low toxicity, with an LD50 greater than 7,940 mg/kg body weight .

Metabolism and Excretion

EHDPP undergoes hydrolysis in biological systems, resulting in metabolites such as diphenyl phosphate and 2-ethylhexanol. The hydrolysis process is rapid, indicating that EHDPP may quickly convert to its active metabolites upon exposure . In a study on rats, significant recovery of diphenyl phosphate was noted in urine samples, suggesting that this metabolite is a primary product of EHDPP metabolism .

Developmental and Reproductive Toxicity

Research has indicated potential developmental toxicity associated with EHDPP due to its metabolic conversion to 2-ethylhexanol. In animal studies, 2-ethylhexanol was linked to reduced fetal body weights and skeletal malformations . The no-observed-adverse-effect level (NOAEL) for developmental toxicity was determined to be around 130 mg/kg body weight/day for 2-ethylhexanol, implying a corresponding risk for EHDPP at higher exposure levels .

Long-term Exposure Studies

A recent study conducted by the National Institute of Environmental Health Sciences assessed the biological potency of EHDPP through repeated dosing in male Sprague Dawley rats. The study utilized doses ranging from 61 to 979 mg/kg body weight over four consecutive days. Results indicated significant transcriptional changes in liver tissues, highlighting the compound's potential impact on liver function and overall metabolic processes .

Ecotoxicological Considerations

EHDPP's environmental impact has also been evaluated. A screening assessment concluded that while EHDPP does not pose a significant risk to human health at current exposure levels, its ecological risks were characterized using metrics such as bioavailability and chemical reactivity. The compound is expected to degrade into less harmful substances in the environment .

Summary of Findings

| Parameter | Value/Description |

|---|---|

| LD50 (Oral) | >15,800 mg/kg (rats) |

| LD50 (Dermal) | >7,940 mg/kg (rabbits) |

| NOAEL for Developmental Toxicity | 130 mg/kg/day (for 2-ethylhexanol) |

| Metabolites Identified | Diphenyl phosphate, 2-ethylhexanol |

| Significant Effects Observed | Liver transcriptional changes; developmental toxicity potential |

Propiedades

IUPAC Name |

2-ethylhexyl diphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27O3P/c1-3-5-12-18(4-2)17-21-24(22-19-13-8-6-9-14-19)23-20-15-10-7-11-16-20/h6-11,13-16,18H,3-5,12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZGIJICHCVXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051752 | |

| Record name | 2-Ethylhexyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | Phosphorous acid, 2-ethylhexyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15647-08-2 | |

| Record name | Diphenyl(2-ethylhexyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15647-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid, 2-ethylhexyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015647082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, 2-ethylhexyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl diphenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.